1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
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Overview
Description
1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole moieties in its structure makes it a versatile building block for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-piperidone with 3,4-diMethyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated bonds.
- Substituted derivatives with various functional groups replacing the original substituents .
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and solubility.
1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxamide: Contains an amide group instead of a carboxylic acid, potentially altering its pharmacokinetic properties.
1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-methyl ester: The ester group can influence the compound’s stability and hydrolysis rate.
Uniqueness: 1-(Piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both piperidine and pyrazole rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1338247-40-7 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27158 |
Synonyms |
1-(piperidin-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
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